3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile molecular weight
3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile molecular weight
An In-Depth Technical Guide to 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile, a key chemical intermediate and known impurity in the synthesis of Vilazodone, a significant therapeutic agent for major depressive disorder. This document delves into the molecule's fundamental physicochemical properties, outlines a robust synthetic pathway with detailed protocols, and discusses state-of-the-art analytical methods for its characterization and quality control. By synthesizing chemical principles with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in pharmaceutical research, process development, and quality assurance.
Core Molecular Profile
3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile (CAS No. 914927-40-5) is a bifunctional indole derivative.[1][2][3][4] Its structure incorporates a polar hydroxyl group at the terminus of a butyl chain and a nitrile group on the indole core, making it a versatile intermediate for further chemical elaboration. Its primary significance in the pharmaceutical industry is its role as a late-stage intermediate or process-related impurity in the manufacturing of Vilazodone.[5] Understanding its properties is therefore critical for controlling the purity and quality of the final Active Pharmaceutical Ingredient (API).
Physicochemical & Computed Properties
A summary of the essential quantitative data for 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile is presented below. These parameters are fundamental for designing synthetic reactions, developing analytical methods, and understanding the compound's behavior in various matrices.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O | PubChem[2], Pharmaffiliates[1] |
| Molecular Weight | 214.26 g/mol | PubChem[2][4] |
| Exact Mass | 214.110613074 Da | PubChem[2], ECHEMI[6] |
| CAS Number | 914927-40-5 | ChemIDplus, FDA GSRS[2][3] |
| IUPAC Name | 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile | PubChem[2] |
| Appearance | White to Off-White Solid | Pharmaffiliates[1] |
| XLogP3 (Computed) | 1.3 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
Synthesis and Purification Workflow
The synthesis of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile is typically achieved via a multi-step process starting from 5-cyanoindole. The strategy involves a Friedel-Crafts acylation followed by a selective reduction of the resulting ketone. This approach is well-documented for related 3-alkyl indoles and provides a reliable pathway to the target molecule.[7]
Diagram: Synthetic Pathway Overview
Caption: High-level workflow for the synthesis of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile.
Detailed Experimental Protocol
This protocol synthesizes information from established methodologies for producing related indole intermediates.[7][8]
Step 1: Synthesis of 3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile (Precursor)
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Reactor Setup: To a dry, inerted (N₂/Ar) reactor, add 5-cyanoindole (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or toluene (10 vol).
-
Catalyst Addition: Cool the suspension to 0-5 °C and add a Lewis acid catalyst, such as Aluminum Chloride (AlCl₃, 1.2 eq), portion-wise, maintaining the internal temperature below 10 °C.
-
Causality: AlCl₃ activates the acyl chloride, making it a potent electrophile for the Friedel-Crafts reaction. The electron-rich indole preferentially undergoes substitution at the C3 position.
-
-
Acylation: Add 4-chlorobutanoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains between 0-10 °C.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. Stir until all solids dissolve. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone precursor.
Step 2: Reduction to 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile
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Reagent Preparation: Suspend the crude 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or toluene (8 vol).
-
Reduction: Add a reducing system. A common and effective choice is the combination of Sodium Borohydride (NaBH₄, 1.5 eq) and AlCl₃ (1.5 eq) or a milder system like 1,1,3,3-tetramethyldisiloxane (TMDS) with a catalytic amount of Indium(III) Bromide (InBr₃).[7]
-
Causality: The NaBH₄/AlCl₃ system forms a complex that selectively reduces the ketone to a methylene group without affecting the nitrile or the indole ring. The TMDS/InBr₃ system is a milder alternative that also achieves efficient reduction.[7]
-
-
Monitoring and Work-up: Stir at 40-60 °C until the reaction is complete (monitored by TLC/HPLC). Cool the mixture, quench with water, and perform an aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield crude 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
Step 3: Hydrolysis to 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile
-
Hydrolysis: Dissolve the crude chloro-intermediate in a solvent mixture such as acetone/water. Add a base (e.g., Sodium Bicarbonate, NaHCO₃) or an acid and heat the mixture to reflux.
-
Completion and Isolation: Monitor the Sₙ2 displacement of the chloride by hydroxide. Upon completion, cool the reaction, remove the organic solvent under vacuum, and extract the aqueous residue with a suitable solvent like ethyl acetate.
-
Final Purification: Concentrate the combined organic extracts. Purify the resulting solid via recrystallization from a solvent system like ethyl acetate/heptane or by column chromatography on silica gel to yield the final high-purity product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile.
High-Performance Liquid Chromatography (HPLC)
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Objective: To determine purity and quantify impurities.
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Typical Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Detection: UV at ~220 nm and ~280 nm.
-
-
Self-Validation: The method should be validated for specificity by demonstrating baseline separation of the main peak from its immediate precursor (3-(4-chlorobutyl)-1H-indole-5-carbonitrile) and potential degradation products.
Mass Spectrometry (MS)
-
Objective: To confirm molecular weight and elemental composition.
-
Expected Results:
-
ESI+: An [M+H]⁺ ion at m/z ≈ 215.12, corresponding to the protonated molecule (C₁₃H₁₅N₂O⁺).
-
High-Resolution MS (HRMS): Should confirm the exact mass consistent with the molecular formula C₁₃H₁₄N₂O.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: Unambiguous structural elucidation.
-
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
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Indole NH: A broad singlet (~8.0-8.5 ppm).
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Aromatic Protons: Signals in the aromatic region (~7.0-7.8 ppm) corresponding to the protons on the indole ring. The pattern will be specific to the 5-cyano, 3-alkyl substitution.
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Indole C2-H: A singlet or doublet (~7.0-7.2 ppm).
-
Hydroxyl OH: A triplet or broad singlet, exchangeable with D₂O.
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Alkyl Chain CH₂ groups: Four distinct multiplets in the aliphatic region (~1.5-3.6 ppm) corresponding to the four methylene groups of the hydroxybutyl chain. The -CH₂-O group will be the most downfield (~3.6 ppm), while the -CH₂- attached to the indole will be next (~2.8 ppm).
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Role in Pharmaceutical Development
The primary relevance of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile is its position in the synthetic route to Vilazodone. Control over its formation and purity is paramount.
Diagram: Relationship to Vilazodone
Caption: Synthetic relationship of the title compound to Vilazodone and its precursor.
This compound can arise in two ways: as an intended intermediate if the synthesis proceeds through a hydroxylation step, or more commonly as an impurity. If the precursor 3-(4-chlorobutyl)-1H-indole-5-carbonitrile undergoes unintended hydrolysis during the subsequent alkylation step with the piperazine side chain, 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile can be formed.[5] Its structural similarity to the chloro-precursor can make it difficult to purge in final purification steps, necessitating strict in-process controls.
References
-
Pharmaffiliates. (n.d.). 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12150985, 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile. Retrieved from [Link]
-
ChemWhat. (n.d.). 1H-Indole-5-carbonitrile, 3-(4-hydroxybutyl)-. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile. Retrieved from [Link]
- Google Patents. (2016). US9533949B2 - Processes for the preparation of 3-alkyl indoles.
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